N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)22-13-19(23)21-11-10-18-8-6-5-7-9-18/h5-9,12,22H,10-11,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSXDCPMXPWIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide typically involves multiple steps, starting with the preparation of the phenethylamine derivative
Industrial Production Methods: In an industrial setting, the compound is produced through a combination of chemical reactions carried out in controlled environments. The process involves the use of specific catalysts and solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is also used in the chemical industry for the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Research Findings
Structural Impact on Function: Bulky tetramethylphenyl groups (target compound) may enhance hydrophobic binding in protein targets compared to nitro or chloro substituents . Polar groups (e.g., tetrazolyl, cyano) improve solubility and metabolic stability in Keap1 inhibitors .
Synthetic Trends :
- Column chromatography is a standard purification method for high-purity sulfonamido-acetamides .
- Acetylation reactions (e.g., acetic anhydride) are versatile for introducing acetamide moieties .
Application Divergence :
- Chloroacetamides (e.g., alachlor) dominate agrochemicals, while sulfonamido/fluorinated analogs are prioritized in medicinal chemistry .
Biological Activity
N-phenethyl-2-(2,3,5,6-tetramethylphenylsulfonamido)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including synthesis, mechanisms of action, and biological evaluations.
Chemical Structure and Properties
- Chemical Formula : C16H22N2O2S
- Molecular Weight : 310.42 g/mol
- CAS Number : 690246-08-3
The compound features a phenethyl group linked to a sulfonamide moiety, which is known for various biological activities, including antimicrobial and anticonvulsant effects.
Synthesis
The synthesis of this compound involves the reaction of phenethylamine with 2-(2,3,5,6-tetramethylphenylsulfonyl)acetyl chloride under controlled conditions. The reaction typically yields a high purity product suitable for biological testing.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For example:
- Model Used : Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) models in mice.
- Results : Compounds with similar structures showed activity in MES seizures. The efficacy was attributed to their ability to bind to neuronal voltage-sensitive sodium channels.
Antimicrobial Activity
Sulfonamide derivatives are widely recognized for their antimicrobial properties. Preliminary data suggest that this compound may inhibit bacterial growth through the inhibition of folic acid synthesis pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
-
Study on Anticonvulsant Effects :
- Objective : Evaluate the anticonvulsant potential in animal models.
- Findings : Some derivatives demonstrated significant protection against seizures compared to control groups (p < 0.05).
- Mechanism : Inhibition of sodium channels was confirmed through electrophysiological studies.
-
Antimicrobial Efficacy Study :
- Objective : Assess the antimicrobial activity against various bacterial strains.
- Results : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against tested pathogens.
- : The sulfonamide group is crucial for its antimicrobial action.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights the importance of specific functional groups in enhancing biological activity:
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Sulfonamide group | Antimicrobial | Significant inhibition |
| Phenethyl moiety | Anticonvulsant | Enhanced seizure protection |
| Acetamide linkage | General stability | Improved bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
